molecular formula C9H10O B1177186 cold shock like protein 7kD CAS No. 148814-16-8

cold shock like protein 7kD

Cat. No.: B1177186
CAS No.: 148814-16-8
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Description

β-Barrel Fold Topology in Prokaryotic and Eukaryotic Homologs

All Csps adopt a five-stranded antiparallel β-barrel fold (β1–β5) stabilized by a hydrophobic core (Figure 1). The β-strands arrange in a Greek key topology (β3-β2-β1-β4-β5), forming a rigid scaffold that resists denaturation. This architecture is conserved across prokaryotic and eukaryotic homologs, including:

  • Prokaryotes : Escherichia coli CspA (PDB: 1MJC), Bacillus subtilis CspB
  • Eukaryotes : Human Y-box binding protein 1 (YB-1)

The β-barrel dimensions vary minimally between species, with root-mean-square deviations (RMSD) of <1.5 Å for aligned Csps.

Ribonucleoprotein Motifs (RNP1/RPN2) in Nucleic Acid Binding

Two conserved motifs mediate nucleic acid interactions:

  • RNP1 : [Y/F]-G-F-I-X-[F/Y] in β2 (e.g., Phe18-Phe20 in E. coli CspA)
  • RNP2 : [V/I]-[V/I]-H in β3 (e.g., His33 in E. coli CspA)

These motifs position aromatic side chains (Phe12, Phe18, Phe31) to stack with nucleobases, while basic residues (Lys16, Arg56) stabilize phosphate backbones. Mutating RNP1 residues reduces DNA/RNA binding affinity by >10-fold.

Comparative Analysis of CspA Orthologs Across Bacterial Species

Psychrophilic vs. Thermophilic Csp Structural Adaptations

Feature Psychrophilic (e.g., Colwellia psychrerythraea) Thermophilic (e.g., Thermus aquaticus)
Core packing Tyr51 creates larger cavity Phe51 enhances hydrophobicity
Salt bridges 1 bridge (Asp21-Lys3) 5 bridges (e.g., Glu3-Arg66)
Loop flexibility Longer loops (β2-β3: 12 residues) Shorter loops (β2-β3: 8 residues)
Tm 37°C 76°C

Psychrophilic Csps prioritize conformational flexibility for cold-adapted RNA chaperoning, while thermophilic variants optimize rigidity through electrostatic networks.

Melting Temperature Variations in Escherichia coli vs. Thermus aquaticus Csps

  • E. coli* CspA : Tm = 60°C (circular dichroism)
  • T. aquaticus* Csp : Tm = 76°C (differential scanning calorimetry)

The 16°C stability difference arises from:

  • Electrostatic contributions : T. aquaticus Csp has 5 salt bridges vs. 2 in E. coli CspA
  • Hydrophobic core : 10 residues in T. aquaticus vs. 8 in E. coli
  • Backbone dynamics : Microsecond motions in E. coli CspA loops absent in thermophilic homolog

NMR and X-Ray Crystallography Studies of CspA Dynamics

Backbone Flexibility in Surface Loops and Nucleic Acid-Binding Epitopes

15N relaxation NMR reveals two dynamic regimes in E. coli CspA:

  • Fast motions (ps-ns) :
    • Heteronuclear NOE <0.6 in β2-β3 (residues 15–25) and β4-β5 loops (residues 50–55)
    • Amplitude: S² = 0.75 ± 0.05 (vs. 0.85 ± 0.03 in β-strands)
  • Slow motions (µs-ms) :
    • Conformational exchange (Rex = 3–5 s⁻¹) in RNP1/RPN2 residues (Trp11, Phe18, His33)
    • Quenched upon DNA/RNA binding (Rex <1 s⁻¹)

Flexible loops enable induced-fit binding to diverse nucleic acid sequences.

Thermal Unfolding/Refolding Mechanisms Characterized by Circular Dichroism

CD spectra of E. coli CspA show two-state unfolding:

  • Native state (20°C):
    • Positive band at 200 nm (β-sheet)
    • Negative band at 225 nm (aromatic stacking)
  • Unfolding transition (50–70°C):
    • Isoelliptic point at 215 nm
    • ΔH = 120 kJ/mol (van’t Hoff analysis)

Refolding occurs within 10 ms (laser T-jump), driven by hydrophobic collapse of β1 and β5. Psychrophilic Csps refold 2–3× faster than thermophilic variants due to reduced kinetic traps.

Properties

CAS No.

148814-16-8

Molecular Formula

C9H10O

Synonyms

cold shock like protein 7kD

Origin of Product

United States

Scientific Research Applications

Food Safety and Preservation

CSPs are significant in the food industry, particularly concerning food-related bacteria. The synthesis of CSPs is induced when bacteria are exposed to low temperatures, which can affect their growth and virulence. For example:

  • Bacterial Adaptation : CSPs help bacteria like Escherichia coli and Bacillus subtilis adapt to cold environments, which is crucial for food preservation methods such as refrigeration and freezing. Understanding the mechanisms of CSPs can lead to improved methods for controlling pathogenic bacteria in food products .
  • Regulatory Proteins : CSPs also regulate the expression of other cold-induced proteins, which is vital for maintaining bacterial viability during cold storage .

Biotechnology

CSPs have potential applications in biotechnology due to their ability to stabilize nucleic acids and proteins under stress conditions:

  • RNA Chaperones : CSPs function as RNA chaperones, minimizing secondary structures that can impede translation during cold shock. This property can be harnessed in molecular biology techniques where efficient protein expression is required .
  • Protein Expression Systems : The addition of CSPs to in vitro translation systems has been studied to enhance protein yield by reducing mRNA secondary structures that inhibit translation . However, some studies suggest that high concentrations of CSPs may inhibit protein expression instead, indicating a complex role that requires further investigation .

Medical Research

The role of CSPs extends into medical research, particularly concerning bacterial virulence:

  • Virulence Factors : CSPs contribute to the virulence of pathogenic bacteria by facilitating their survival and adaptation in host environments. For instance, the CspA protein from E. coli has been implicated in enhancing the bacterium's ability to cause disease under cold stress conditions .
  • Stress Response : Recent studies indicate that CSPs may also play a role in bacterial responses to osmotic and oxidative stress, suggesting broader implications for understanding bacterial pathogenesis and developing new therapeutic strategies .

Table 1: Summary of Research Findings on Cold Shock Proteins

StudyFocusKey Findings
Wouters et al. (2000)Food-related bacteriaIdentified the role of CSPs in cold adaptation and their regulatory functions during low-temperature storage .
Phadtare (2004)Stress responseDiscussed how CSPs mitigate harmful effects of temperature downshift, aiding bacterial adaptation .
Mitta et al. (1997)mRNA stabilityFound that cold shock increases the stability of cspA mRNA, influencing its expression during cold shock .
Schmid et al. (2009)Broader stress toleranceHighlighted the involvement of CSPs in various stress responses beyond temperature changes .

Comparison with Similar Compounds

Structural and Sequence Homology

CSPs exhibit high sequence variability despite shared functional domains. For example:

  • CspA (E. coli): 70 amino acids, 7.4 kD, 46% sequence similarity to CspB .
  • Csp7kD : Presumed ~7 kD, with a CSD for nucleic acid binding, though exact sequence data are pending .
  • CspB (Bacillus subtilis): Shares 60% homology with CspA but regulates different RNA targets .

3D structure comparisons reveal that CSPs adopt a β-barrel fold with surface-exposed aromatic residues critical for nucleic acid interactions. However, structural alignment algorithms highlight divergences in loop regions that influence substrate specificity .

Functional Divergence

  • Early vs. Late Responders : CspA (early) facilitates ribosome function during acute cold stress, while polynucleotide phosphorylase (late) degrades misfolded RNAs . Csp7kD’s role in this cascade is undefined but may overlap with early responders.
  • Thermal Adaptation : Unlike heat shock proteins (Hsps), which refold denatured proteins, CSPs stabilize nucleic acids. For example, Hsp70 (70 kD) and Hsp90 (90 kD) require ATP for chaperone activity, whereas CSPs function ATP-independently .

Cross-Species Variability

Identically named CSPs in different species may lack functional equivalence. For instance, B. subtilis CspB shares structural motifs with E. coli CspA but regulates distinct metabolic pathways . This underscores the need for species-specific characterization of Csp7kD.

Data Tables

Table 1: Comparative Overview of Cold Shock Proteins

Protein Organism Molecular Weight Amino Acids Expression Timing Key Function
CspA E. coli 7.4 kD 70 Early RNA chaperone, translation
Csp7kD (putative) E. coli ~7 kD ~65–75 Undefined Nucleic acid stabilization
Polynucleotide phosphorylase E. coli 85 kD 711 Late RNA degradation
CspB B. subtilis 7.2 kD 67 Early Transcription regulation

Table 2: Key Research Findings

Study Focus Methodology Key Insight Reference
Nonannotated CSP identification Comparative proteomics Discovered novel CSPs in E. coli
Structural alignment 3D protein comparison Highlighted loop region variability in CSPs
Temporal expression analysis Transcriptomics Defined early vs. late CSP roles

Research Findings and Discussion

Identification and Characterization

Comparative proteomics using liquid chromatography-mass spectrometry (LC-MS) identified Csp7kD as a putative CSP in E. coli, though its gene annotation remains unresolved . Structural perturbation assays, analogous to heat shock studies (e.g., LiP experiments), could clarify its conformational stability under stress .

Functional Overlap and Distinction

Csp7kD’s small size and nucleic acid-binding properties align with early-response CSPs like CspA. Biophysical methods, such as empirical phase diagrams (EPDs) and radar plots, could map its stability under varying pH and ionic conditions .

Challenges in Comparability Studies

Species-specific functional divergence complicates cross-organism comparisons. For example, E. coli CspA and B. subtilis CspB share structural homology but regulate distinct pathways . Advanced structural alignment tools (e.g., global vs. local 3D alignment) are critical for resolving these differences .

Q & A

Q. What experimental techniques are most effective for detecting cold shock-like 7kD proteins in cellular lysates?

SDS-PAGE with Coomassie staining or Western blotting using target-specific antibodies is recommended for detection. For purification, dialysis membranes with a 7kD molecular weight cutoff retain the protein while removing smaller contaminants. Quantitative analysis can be enhanced using densitometry or chemiluminescence systems. Include controls like known molecular weight markers to validate specificity .

Q. How can bioinformatics tools characterize functional domains in cold shock-like 7kD proteins?

Use PFAM databases (e.g., PF02294.20 for DNA-binding domains) and Hidden Markov Model (HMM) alignment tools (e.g., Biopython’s Align module) to identify conserved motifs. Validate predictions experimentally via circular dichroism for secondary structure analysis or mutagenesis targeting predicted binding interfaces .

Q. What protocols optimize stability during extraction and storage of cold shock-like 7kD proteins?

Maintain samples at 4°C with protease inhibitors during lysis. For long-term storage, lyophilize in stabilizing buffers (e.g., 20% sucrose) and minimize freeze-thaw cycles. Dialysis against phosphate-buffered saline (PBS) with 1 mM DTT preserves redox-sensitive domains .

Advanced Research Questions

Q. How should researchers design experiments to investigate the role of cold shock-like 7kD proteins in lipid signaling pathways?

Employ genetic knockdown models (e.g., siRNA or CRISPR targeting homologs like MTMR proteins) combined with confocal microscopy for dynamic localization and electron microscopy (EM) for ultrastructural resolution. Quantify lipid species (e.g., PI4P, PI3P) via immunogold EM on plasma membrane (PM) sheets to correlate protein localization with lipid dynamics .

Q. What strategies resolve contradictions in subcellular localization data across imaging platforms?

Integrate complementary techniques: confocal microscopy for live-cell dynamics and EM for high-resolution spatial data. Use organelle-specific markers (e.g., GFP-PH-PLCδ1 for PI(4,5)P2) as controls. Replicate experiments in multiple cell lines to assess context-dependent behavior .

Q. How can mechanistic links between cold shock-like 7kD proteins and stress-induced signaling (e.g., KRAS activation) be established?

Combine genetic perturbation (e.g., MTMR 2/3/4/7KD) with functional assays such as proliferation rates in KRAS-transformed cells. Use time-resolved imaging to track KRAS translocation and co-immunoprecipitation to identify effector kinases (e.g., RAF). Pair with phosphoproteomics to map signaling cascades .

Q. What statistical approaches address variability in protein-protein interaction data for cold shock-like 7kD proteins?

Apply Bayesian inference to integrate low-throughput (e.g., pull-down assays) and high-throughput (e.g., AP-MS) datasets. Use bootstrap resampling to analyze network topology and account for experimental noise. Validate interactions with surface plasmon resonance (SPR) for binding affinity quantification .

Methodological Notes

  • Experimental Replication : Ensure ≥3 biological replicates for SDS-PAGE/Western blotting to account for gel-to-gel variability .
  • Imaging Controls : Include untransfected cells and siRNA scramble controls in localization studies to rule off-target effects .
  • Data Transparency : Report raw data (e.g., gel images, microscopy parameters) alongside processed results to enable independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.